molecular formula C15H24N2O3S B5705805 N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B5705805
M. Wt: 312.4 g/mol
InChI Key: RLIJBWVCXQSTRL-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group linked to a phenyl ring and a propanamide moiety, creating a versatile molecule with diverse uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential as a drug candidate.

    Industry: Utilized in the production of specialty polymers and resins due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The propanamide moiety may contribute to the overall stability and solubility of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-4-ethoxybenzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide stands out due to its unique combination of a sulfonamide group, a phenyl ring, and a propanamide moiety. This combination provides a balance of steric bulk, electronic properties, and functional groups that make it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-14(2,3)13(18)16-11-7-9-12(10-8-11)21(19,20)17-15(4,5)6/h7-10,17H,1-6H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIJBWVCXQSTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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